
2-(3-Bromo-4-methyl-phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methyl-phenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines containing both nitrogen and oxygen in a six-membered ring. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine moiety. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methyl-phenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylphenylamine with ethylene oxide in the presence of a base to form the corresponding morpholine derivative. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methyl-phenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is a typical reducing system.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under inert atmosphere conditions.
Major Products Formed
Substitution: Formation of various substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated morpholine derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methyl-phenyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methyl-phenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-4-chloro-phenyl)morpholine
- 2-(3-Bromo-4-fluoro-phenyl)morpholine
- 2-(3-Bromo-4-methoxy-phenyl)morpholine
Comparison
Compared to its analogs, 2-(3-Bromo-4-methyl-phenyl)morpholine exhibits unique properties due to the presence of the methyl group. This group can influence the compound’s lipophilicity, electronic distribution, and steric effects, which in turn affect its reactivity and interaction with biological targets. The specific substitution pattern on the phenyl ring can also impact the compound’s overall stability and solubility.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 |
Clave InChI |
RZCPSKWIYMWCAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CNCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


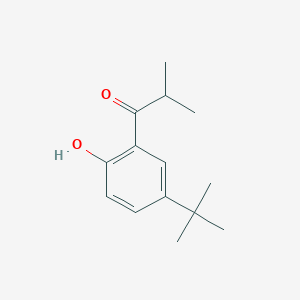
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)
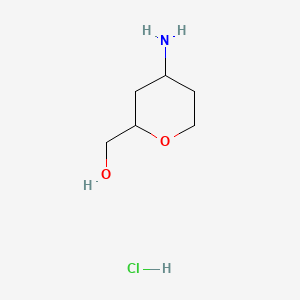
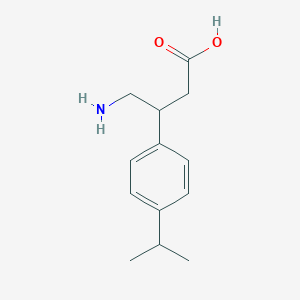
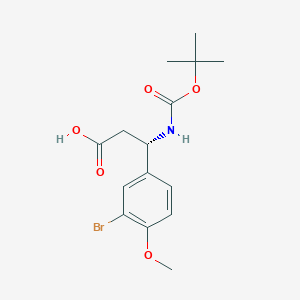

![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
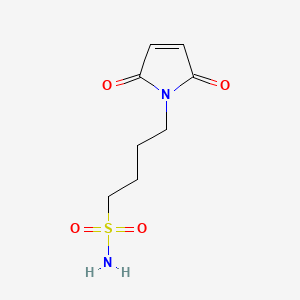
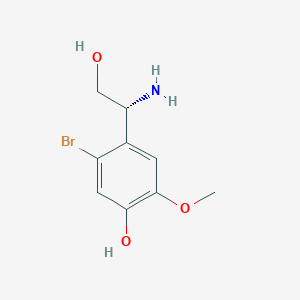




![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
